

# An In-depth Technical Guide to the Selective CDK9 Inhibitor NVP-2

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in various pathologies, including cancer. This technical guide provides a comprehensive overview of NVP-2, a potent and highly selective ATP-competitive inhibitor of CDK9. This document details the chemical structure, physicochemical properties, and biological activity of NVP-2. Furthermore, it outlines detailed experimental protocols for the evaluation of NVP-2 and visualizes the core signaling pathways and experimental workflows, offering a valuable resource for researchers in the field of drug discovery and development.

## **Core Compound Information: NVP-2**

NVP-2 is a small molecule inhibitor that demonstrates high potency and selectivity for CDK9. Its chemical and physical properties are summarized below.



Property	Value	
Compound Name	NVP-2	
Chemical Name	4-[[[5'-Chloro-2'-[[trans-4-[[(1R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2H-pyran-4-carbonitrile[1]	
CAS Number	1263373-43-8[1]	
Molecular Formula	C27H37CIN6O2[1][2]	
Molecular Weight	513.07 g/mol [1][3]	
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM)[1]	
Storage	Store at -20°C[1]	

## **Biological Activity and Pharmacological Properties**

NVP-2 is a highly potent inhibitor of CDK9/Cyclin T1 activity, demonstrating sub-nanomolar efficacy. Its selectivity for CDK9 over other kinases makes it a valuable tool for studying CDK9-specific functions and a promising candidate for therapeutic development.

**In Vitro Kinase Inhibitory Activity** 

Kinase Target	IC <sub>50</sub> (nM)	Selectivity vs. CDK9
CDK9/CycT	0.514	-
CDK1/CycB	584	~1136-fold
CDK2/CycA	706	~1373-fold
CDK16/CycY	605	~1177-fold
DYRK1B	350	~681-fold
CDK7	>10,000	>19455-fold



Data compiled from multiple sources.[1][4][5][6]

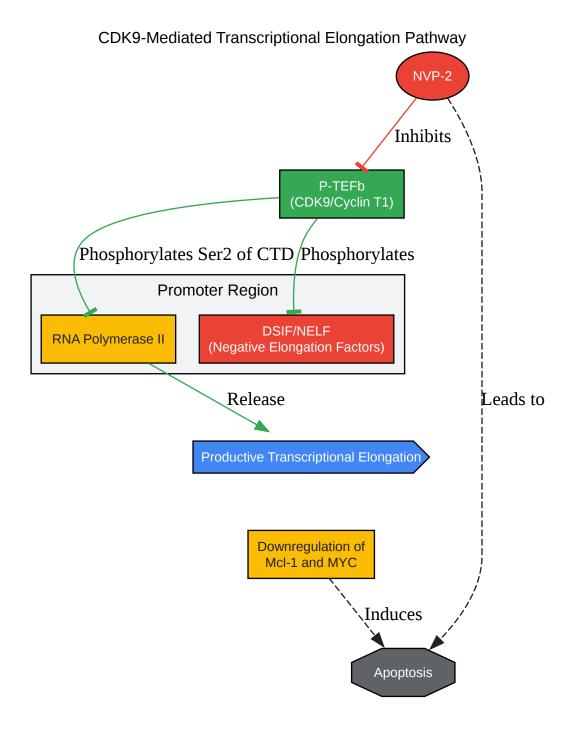
### **Cellular Activity**

In cellular assays, NVP-2 demonstrates potent anti-proliferative effects across a range of cancer cell lines. Treatment with NVP-2 leads to the inhibition of RNA polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at Serine 2, a direct downstream target of CDK9. This results in the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and oncogenes like MYC, ultimately leading to the induction of apoptosis.[4][7] For instance, NVP-2 has shown an IC50 of 9 nM in MOLT-4 cells.[8]

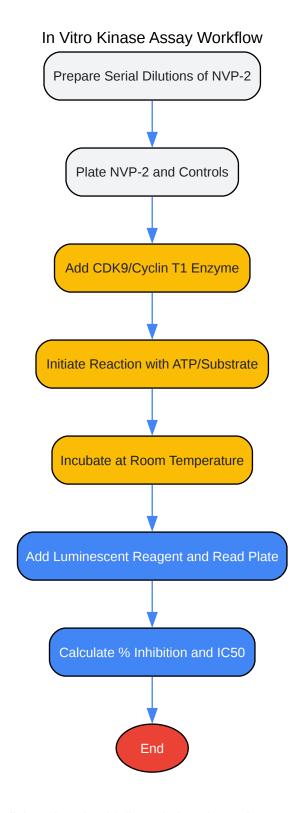
## **Signaling Pathways and Mechanism of Action**

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II and negative elongation factors. NVP-2, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates and thereby halting transcriptional elongation.









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